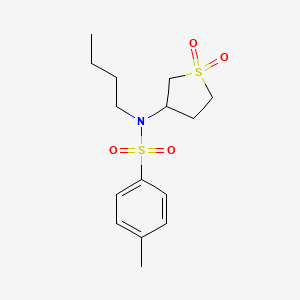
tert-butyl 2-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of tert-butyl 2-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate as an anticancer agent is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to exhibit cytotoxic effects on various cancer cell lines. It has also been shown to exhibit fluorescence properties, making it a potential candidate for use as a fluorescent probe. However, its effects on normal cells and tissues have not been extensively studied.
Advantages and Limitations for Lab Experiments
One of the advantages of using tert-butyl 2-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate in lab experiments is its ease of synthesis. Additionally, it has shown promising results in various applications. However, its limited solubility in water and potential toxicity to normal cells and tissues are some of the limitations that need to be considered.
Future Directions
For research on tert-butyl 2-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate include further investigation of its mechanism of action as an anticancer agent, optimization of its synthesis method, and exploration of its potential applications in other fields such as catalysis and sensing. Additionally, further studies are needed to evaluate its toxicity and potential side effects on normal cells and tissues.
Synthesis Methods
Tert-butyl 2-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate can be synthesized by a multistep process involving the reaction of tert-butyl 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate with methyl iodide and sodium hydride. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
Tert-butyl 2-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has shown promising results as an anticancer agent. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been investigated for its potential use as a catalyst in organic reactions.
properties
IUPAC Name |
tert-butyl N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8-6-5-7-9-10(8)15-12(18)11(9)16-17-13(19)20-14(2,3)4/h5-7,15,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNUNRVLWWDUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230948.png)

![methyl [(4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5230960.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B5230968.png)
![3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)
![5,5'-[1,3-phenylenebis(oxy)]bis(2,2'-biisoindole-1,1',3,3'-tetrone)](/img/structure/B5230983.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5230991.png)

![3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5231012.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)

![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)